molecular formula C18H21FN2O5S B2998868 methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate CAS No. 1797355-79-3

methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2998868
CAS No.: 1797355-79-3
M. Wt: 396.43
InChI Key: MIEQXMOQBLJTCW-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate is a synthetic carbamate derivative featuring a sulfamoyl-linked phenyl core. Its structure includes:

  • A methyl carbamate group (-O(CO)NHCH₃) at the para position of the phenyl ring.
  • A sulfamoyl bridge (-SO₂NH-) connecting the phenyl ring to a 2-(2-fluorophenyl)-2-methoxypropyl substituent.

Properties

IUPAC Name

methyl N-[4-[[2-(2-fluorophenyl)-2-methoxypropyl]sulfamoyl]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O5S/c1-18(26-3,15-6-4-5-7-16(15)19)12-20-27(23,24)14-10-8-13(9-11-14)21-17(22)25-2/h4-11,20H,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEQXMOQBLJTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate, with the chemical formula C18H21FN2O5S, is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a carbamate group linked to a sulfamoyl moiety and a fluorophenyl substituent. The structural formula can be represented as follows:

  • Molecular Formula: C18H21FN2O5S
  • IUPAC Name: Methyl N-(4-{[2-(2-fluorophenyl)-2-methoxypropyl]sulfamoyl}phenyl)carbamate
  • CAS Number: 1797355-79-3

This compound primarily acts as an inhibitor of carbonic anhydrase II, an enzyme involved in the regulation of pH and fluid balance in biological systems. This inhibition can lead to various physiological effects, including altered acid-base balance and potential applications in treating conditions such as glaucoma and edema .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, related sulfamoyl derivatives have shown effectiveness against various bacterial strains, including MRSA and E. coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Studies on related compounds have demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in the inflammatory response . The selective inhibition of COX-2 could provide therapeutic benefits with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Case Studies

  • In Vitro Studies : In laboratory settings, this compound has been tested for its cytotoxic effects on cancer cell lines. Results indicated a concentration-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
  • Animal Models : Animal studies have shown that administration of related compounds led to significant reductions in tumor growth rates in xenograft models, indicating the compound's potential utility in oncology .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA, E. coli
Anti-inflammatoryInhibition of COX-1 and COX-2
CytotoxicityConcentration-dependent inhibition
Tumor Growth InhibitionSignificant reduction in xenograft models

Comparison with Similar Compounds

Carbamates with Substituted Phenyl Groups

describes carbamates such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., compounds 4a–i). Key comparisons include:

Property Target Compound Compound 4a ()
Molecular Formula C₁₈H₂₀FN₂O₅S C₁₄H₁₂Cl₂N₂O₃
Molecular Weight 407.4 g/mol 335.2 g/mol
Substituents 2-Fluorophenyl, methoxypropyl 3-Chlorophenyl, methyl carbamate
Lipophilicity (log k) Not reported 2.1 (determined via HPLC)

Key Differences :

  • The fluorine atom in the target compound may enhance metabolic stability compared to chlorine in Compound 4a .

Agrochemical Carbamates

lists pesticidal carbamates like desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate).

Property Target Compound Desmedipham ()
Molecular Formula C₁₈H₂₀FN₂O₅S C₁₆H₁₆N₂O₄
Primary Use Research chemical (inferred) Herbicide
Functional Groups Sulfamoyl, fluorophenyl Phenyl carbamate, urea linkage

Key Differences :

  • photosystem disruption) .

Structural Analogs with Sulfamoyl Linkages

describes methyl (4-(N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate , a close structural analog:

Property Target Compound Compound from
Molecular Formula C₁₈H₂₀FN₂O₅S C₁₇H₂₀N₂O₅S₂
Substituents 2-Fluorophenyl, methoxypropyl Cyclopropyl, thiophene, hydroxyl
Molecular Weight 407.4 g/mol 396.5 g/mol

Key Differences :

  • The thiophene and hydroxyl groups in the analog may increase polarity and hydrogen-bonding capacity compared to the target’s fluorophenyl and methoxy groups .

Research Implications and Limitations

  • Lipophilicity Trends : Chlorinated carbamates (log k = 2.1) are less lipophilic than fluorinated analogs (estimated log k ~2.5–3.0 for the target compound), which may affect membrane permeability .
  • Mode of Action : While the target compound’s sulfamoyl group suggests enzyme inhibition (e.g., acetylcholinesterase or carbonic anhydrase), this remains speculative without explicit data.

Notes

Data Gaps : Direct biological activity, toxicity, or metabolic data for the target compound are absent in the evidence.

Patent Relevance: highlights carbamates in pesticidal patents (e.g., M.28 Ryanodine receptor modulators), suggesting the target compound could belong to this class if activity is confirmed .

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